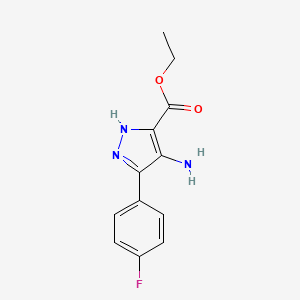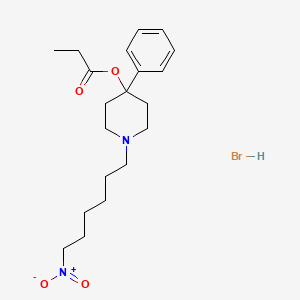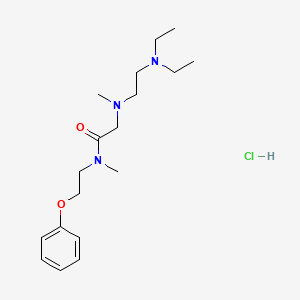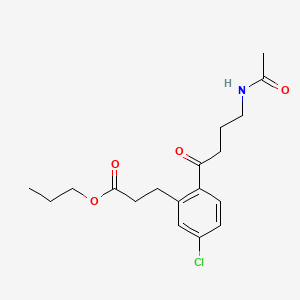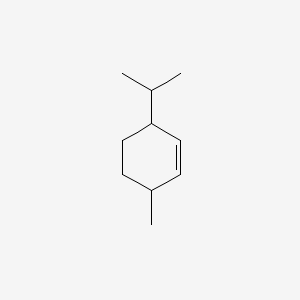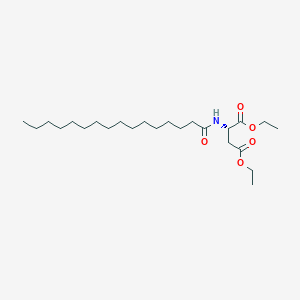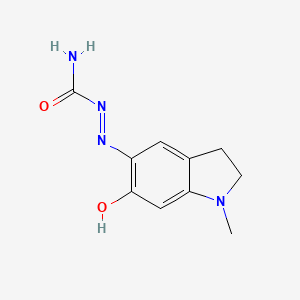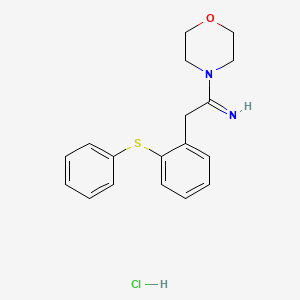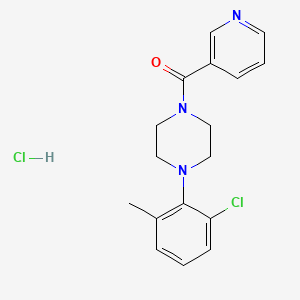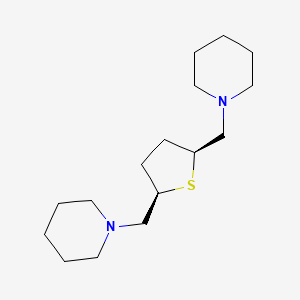
cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane is a complex organic compound featuring a thiacyclopentane ring substituted with two piperidinomethyl groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane typically involves the reaction of thiacyclopentane with piperidinomethyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane undergoes various chemical reactions, including:
Oxidation: The thiacyclopentane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The piperidinomethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane involves its interaction with specific molecular targets. The piperidinomethyl groups can interact with various receptors or enzymes, modulating their activity. The thiacyclopentane ring provides structural stability and can participate in various chemical reactions, enhancing the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-2,5-Diaminobicyclo[2.2.2]octane: A chiral scaffold used in asymmetric catalysis.
cis-2,5-Dicyanopyrrolidine: Inhibitors of dipeptidyl peptidase IV.
cis-2,5-Di(2-phenethyl)-pyrrolidine hydrochloride: A novel derivative of nor-lobelane.
Uniqueness
cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane is unique due to its combination of a thiacyclopentane ring and piperidinomethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
172753-31-0 |
|---|---|
Molekularformel |
C16H30N2S |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
1-[[(2S,5R)-5-(piperidin-1-ylmethyl)thiolan-2-yl]methyl]piperidine |
InChI |
InChI=1S/C16H30N2S/c1-3-9-17(10-4-1)13-15-7-8-16(19-15)14-18-11-5-2-6-12-18/h15-16H,1-14H2/t15-,16+ |
InChI-Schlüssel |
MHRFXGZRITXVEY-IYBDPMFKSA-N |
Isomerische SMILES |
C1CCN(CC1)C[C@H]2CC[C@H](S2)CN3CCCCC3 |
Kanonische SMILES |
C1CCN(CC1)CC2CCC(S2)CN3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



